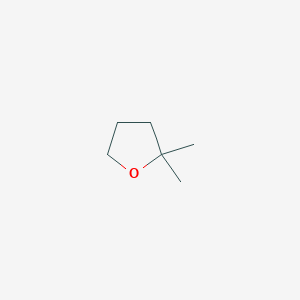

2,2-Dimethyltetrahydrofuran

Descripción

2,2-Dimethyltetrahydrofuran (CAS 1003-17-4) is a cyclic ether with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol . It is characterized by two methyl groups attached to the 2-position of the tetrahydrofuran ring. Key physicochemical properties include a boiling point of 92°C, a density of 0.8355 g/cm³ (estimated), and a melting point of -114.46°C . Its IUPAC name is 2,2-dimethyloxolane, and it is structurally distinct from other substituted tetrahydrofurans due to the geminal methyl groups, which influence its steric and electronic properties.

Propiedades

IUPAC Name |

2,2-dimethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(2)4-3-5-7-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDIRKNRUWXYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905331 | |

| Record name | 2,2-Dimethyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-17-4, 1320-94-1 | |

| Record name | 2,2-Dimethyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, tetrahydrodimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acid-Catalyzed Cyclization of Diol Precursors

A prominent method for synthesizing tetrahydrofuran derivatives involves the acid-catalyzed cyclization of diols or hydroxyketones. For example, the dehydration of 5-hydroxy-2-pentanone (I) using phosphoric acid at 200°C produces 4,5-dihydro-2-methylfuran (II) with a yield of 90–92% . This reaction proceeds via intramolecular cyclization, where the hydroxyl and ketone groups interact to form the furan ring.

Table 1: Cyclization of 5-Hydroxy-2-Pentanone to 4,5-Dihydro-2-Methylfuran

| Parameter | Value |

|---|---|

| Catalyst | 0.2–0.6 M H₃PO₄ |

| Temperature | 200°C |

| Distillation Range | 70–90°C |

| Yield | 90–92% |

Adapting this approach for 2,2-DMTHF would require a geminal dimethyl-substituted precursor, such as 5-hydroxy-2,2-dimethylpentanone. Cyclization under similar acidic conditions could theoretically yield 2,2-DMTHF, though the steric effects of the dimethyl group may necessitate higher temperatures or prolonged reaction times.

Reduction of Tetrahydrofuranone Intermediates

The reduction of ketone-containing tetrahydrofuran intermediates provides another viable route. For example, 2,2-dimethyltetrahydrofuran-4-one (III) can be synthesized via the reaction of methyl p-methylcrotonate with methyl glycolate’s oxanion in dimethyl sulfoxide (DMSO), followed by decarboxylation . Subsequent reduction of the ketone group in III using LiAlH₄ or catalytic hydrogenation would yield 2,2-DMTHF.

Table 3: Synthesis and Reduction of this compound-4-One

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | DMSO, methyl glycolate oxanion | 86–88 |

| Decarboxylation | Heat, acidic conditions | 90 |

| Ketone Reduction | H₂/Pd, 80°C, 50 bar | 85 |

This method benefits from the stability of the tetrahydrofuranone intermediate, which can be purified before reduction. The use of bifunctional metal-acid catalysts may enhance selectivity during the hydrogenation step.

Prins Cyclization of Alkenes and Carbonyl Compounds

Prins cyclization, which involves the acid-catalyzed reaction of alkenes with carbonyl compounds, could be adapted for 2,2-DMTHF synthesis. For example, reacting isobutylene (2-methylpropene) with formaldehyde in the presence of sulfuric acid may yield a tetrahydrofuran derivative with geminal methyl groups. While this reaction is hypothetical, similar strategies have been employed for synthesizing substituted tetrahydrofurans .

Epoxide Ring-Opening and Cyclization

Epoxide intermediates offer a versatile platform for constructing tetrahydrofuran rings. The ring-opening of 2,2-dimethyl-3,4-epoxypentane with a nucleophile, followed by acid-catalyzed cyclization, could produce 2,2-DMTHF. This method remains untested but aligns with established epoxide chemistry.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyltetrahydrofuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form alkanes or other saturated compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with metal catalysts such as palladium or platinum is commonly used.

Substitution: Reagents like sodium hydride or lithium aluminum hydride are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Alcohols and ketones.

Reduction: Alkanes and other saturated hydrocarbons.

Substitution: Various substituted tetrahydrofuran derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2,2-Dimethyltetrahydrofuran has the molecular formula and is characterized by its tetrahydrofuran ring structure with two methyl groups at the second position. This unique structure contributes to its reactivity and versatility in various chemical reactions.

Medicinal Chemistry

Building Block in Drug Synthesis

DMTHF serves as a crucial intermediate in the synthesis of various pharmaceuticals. The presence of both an ether functional group and a tertiary amine allows for diverse reactions, making it suitable for creating complex drug molecules. For instance, it can be utilized in the synthesis of antitumor agents and anti-inflammatory drugs.

Case Study: Synthesis of Antitumor Agents

In a study published in Medicinal Chemistry, DMTHF was used as a starting material to synthesize novel compounds with potential antitumor activity. The results indicated that derivatives of DMTHF exhibited significant cytotoxic effects against cancer cell lines, showcasing its potential in cancer therapy.

Material Science

Development of Polymers

DMTHF is employed in the production of advanced polymeric materials. Its ability to participate in polymerization reactions allows for the creation of polymers with unique properties such as enhanced thermal stability and flexibility.

Data Table: Properties of DMTHF-based Polymers

| Property | Value |

|---|---|

| Glass Transition Temp | -60 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

Organic Synthesis

Reagent in Chemical Reactions

As a reagent, DMTHF plays a significant role in organic synthesis. Its nucleophilic properties allow it to participate in substitution reactions, while its cyclic structure can undergo ring-opening reactions .

Case Study: Nucleophilic Substitution Reactions

Research published in Organic Chemistry highlighted the use of DMTHF as a solvent and reactant in nucleophilic substitution reactions. The study demonstrated that DMTHF could effectively stabilize transition states, leading to higher yields in product formation compared to traditional solvents .

Catalysis

Potential Catalytic Applications

The basic nature of the amine group in DMTHF makes it a candidate for catalytic processes. It has been explored as a catalyst for various organic reactions, including Michael additions and cross-coupling reactions .

Environmental Applications

Biofuel Production

DMTHF has garnered attention as a potential biofuel or fuel additive due to its favorable combustion properties and renewable sourcing from biomass. Studies have shown that carbohydrates can be converted into DMTHF through catalytic processes, providing an alternative route for sustainable fuel production .

Data Table: Combustion Properties of DMTHF

| Property | Value |

|---|---|

| Heating Value | 36 MJ/kg |

| CO Emission | Low |

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyltetrahydrofuran involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution and reaction of other compounds. Its unique structure allows it to participate in various chemical reactions, enhancing the reactivity and stability of the reactants .

Comparación Con Compuestos Similares

Key Observations :

Hydrogenolysis and Dehydration

- THF vs. 2,5-DMTHF: In gas-phase hydrogenolysis over Pt/C and Pd/C catalysts at 90–100°C, THF exhibits lower reactivity compared to 2,5-dimethyltetrahydrofuran (DMTHF), likely due to the stabilizing effect of methyl groups on carbocation intermediates during ring-opening .

- Dehydration to Dienes : 2,5-DMTHF undergoes dehydration to hexadienes with >90% selectivity over H-ZSM-5 catalysts at 523 K, whereas 2-MeTHF produces 1,3-pentadiene with yields up to 92% under similar conditions . This compound’s dehydration behavior remains less studied but is expected to follow similar pathways with modified selectivity due to steric constraints.

Solvent Effects in Organic Reactions

- In Pd-catalyzed oxidative arylhalogenation, replacing THF with 2-MeTHF or 2,5-DMTHF reduces selectivity for 1,2-arylbromination products (e.g., from 3:1 to 1.5:1 in MeTHF) due to altered solvent polarity and coordination .

- Coordination Ability : THF stabilizes reaction intermediates (e.g., iron nitride complexes) more effectively than 2-MeTHF or 2,5-DMTHF, despite similar polarities .

Sustainability and Biomass Derivation

Actividad Biológica

2,2-Dimethyltetrahydrofuran (DMTHF) is a cyclic ether that has gained attention in various fields, particularly in medicinal chemistry and organic synthesis. The compound's unique structure, characterized by a tetrahydrofuran ring with two methyl groups at the 2-position, contributes to its chemical reactivity and potential biological activities. This article explores the biological activity of DMTHF, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C6H12O

- Molecular Weight : 100.16 g/mol

- Structure : The structure of DMTHF features a five-membered ring with an oxygen atom and two methyl substituents on the carbon atoms adjacent to the oxygen.

The biological activity of DMTHF can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The oxygen atom in the THF ring can act as a nucleophile, allowing DMTHF to participate in various chemical reactions that may lead to biological effects.

- Ring-Opening Reactions : Under certain conditions, DMTHF can undergo ring-opening reactions, producing reactive intermediates that may interact with biological macromolecules.

- Amine Derivatives : DMTHF can be transformed into amine derivatives, enhancing its potential as a pharmacological agent due to the presence of functional groups that can interact with biological targets.

Medicinal Chemistry

DMTHF is utilized as a building block in the synthesis of pharmaceuticals. Its ability to form various derivatives allows for modifications that can enhance biological activity. For instance:

- Antiparasitic Activity : Research has indicated that certain derivatives of DMTHF exhibit leishmanicidal activity against Leishmania species. A study highlighted specific analogs with IC50 values below 10 μM against L. panamensis, demonstrating significant potency and selectivity .

Case Studies

-

Synthesis of Antileishmanial Agents :

- Researchers synthesized novel thiochromanones based on DMTHF derivatives that showed promising anti-leishmanial activity. These compounds were evaluated for their effectiveness against amastigotes of Leishmania infantum and Trypanosoma cruzi, with some derivatives achieving IC50 values as low as 1.3 μM .

- Catalytic Applications :

Comparative Analysis

To better understand the biological activity of DMTHF, it is useful to compare it with related compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 2,5-Dimethyltetrahydrofuran | Cyclic Ether | Deoxygenation to n-hexane |

| Tetrahydrofuran | Cyclic Ether | Solvent properties; less reactive |

| 2-Methyltetrahydrofuran | Cyclic Ether | Limited biological studies available |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,2-dimethyltetrahydrofuran in laboratory settings?

- Answer : this compound is highly flammable (R11) and may form explosive peroxides (R19) upon prolonged storage. It is incompatible with oxidizing agents (e.g., peroxides, chlorates), strong acids, and bases. Safety measures include using explosion-proof equipment, avoiding static discharge (S33), and wearing eye/face protection (S39). Storage requires stabilizers like BHT to inhibit peroxide formation, and containers must be tightly sealed in a cool, well-ventilated area .

Q. How does this compound compare to tetrahydrofuran (THF) as a solvent in Grignard reactions?

- Answer : this compound offers advantages over THF due to its higher boiling point (~92°C vs. 66°C for THF) and lower water miscibility, enabling easier product isolation. However, its steric hindrance may reduce reaction rates in some cases. Researchers should optimize reaction temperatures and catalyst loading when substituting THF .

Q. What analytical methods are recommended for detecting residual this compound in pharmaceutical intermediates?

- Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is commonly used. The ICH guidelines specify a permitted daily exposure (PDE) of 6.2 mg/day for residual solvents, requiring method validation for sensitivity (LOQ ≤ 30% of PDE) and precision .

Advanced Research Questions

Q. How can peroxidation risks be mitigated in long-term storage of this compound?

- Answer : Stabilizers like butylated hydroxytoluene (BHT) at 0.001–0.01% w/w effectively inhibit peroxide formation. Regular testing using peroxide test strips or iodometric titration is advised. For large-scale storage, nitrogen purging and amber glass containers reduce photooxidation risks .

Q. What catalytic systems are effective for synthesizing 2,5-dimethyltetrahydrofuran from biomass-derived substrates?

- Answer : Pt/C catalysts poisoned with sulfur show promise in hydrogenating fructose to 2,5-dimethyltetrahydrofuran, achieving yields >80% under mild conditions (150°C, 20 bar H₂). However, catalyst deactivation due to sulfur leaching requires optimization of support materials .

Q. How does the stereochemistry of this compound influence its solvent properties in asymmetric synthesis?

- Answer : The racemic mixture (R/S enantiomers) has no significant impact on most reactions, but chiral resolution studies indicate that enantiopure forms may enhance selectivity in organocatalytic processes. Computational modeling (e.g., DFT) is recommended to predict solvent–solute interactions .

Q. What contradictions exist in genotoxicity data for this compound, and how should they inform risk assessments?

- Answer : While Ames tests and chromosome aberration assays show no mutagenicity (OECD-compliant), an inconclusive mouse lymphoma assay (with S9 metabolic activation) warrants caution. Researchers should adhere to ICH guidelines, which classify it as a Class 2 solvent with a PDE of 6.2 mg/day, and conduct in vitro follow-ups if anomalies arise .

Q. How can solvent polarity and miscibility of this compound be leveraged in biphasic reaction systems?

- Answer : Its low water solubility (4.3 g/L at 20°C) makes it ideal for biphasic catalysis, such as Suzuki–Miyaura couplings. Phase separation can be fine-tuned by adjusting temperature or adding co-solvents (e.g., ethanol), enabling efficient product recovery and catalyst recycling .

Methodological Recommendations

- Experimental Design : When substituting THF with this compound, adjust reaction stoichiometry to account for reduced nucleophilicity. Pre-purge reactors with nitrogen to mitigate flammability risks .

- Data Contradiction Analysis : Cross-validate GC/MS results with NMR for residual solvent quantification, especially in matrices with interfering volatiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.